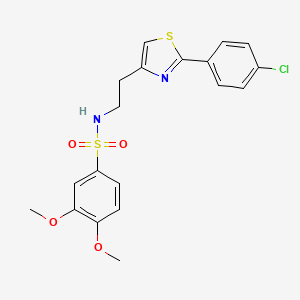

(+)-Normetazocine hemitartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

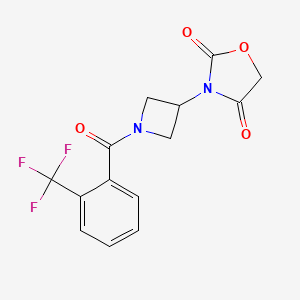

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Sigma-1 Receptor Agonists and Ion Channel Inhibition

Sigma-1 receptor agonists, such as (+)-SKF 10047 (N-allyl-normetazocine), have been extensively used to study the function of sigma-1 receptors. A study found that (+)-SKF 10047 inhibits NaV1.2 and NaV1.4 channels independently of sigma-1 receptor activation, suggesting a direct inhibition mechanism. This inhibition is significant for future sigma-1 receptor function studies, highlighting a need for attention to these interactions (Gao et al., 2012).

Structure-Activity Relationships in Opioid Receptors

Research into the structure-activity relationships of (−)-cis-N-Normetazocine-based derivatives has shown that different N-substituents influence the affinity and efficacy of respective ligands at MOR (mu opioid receptor), DOR (delta opioid receptor), and KOR (kappa opioid receptor). This has led to the synthesis of compounds with varied affinities and activities, contributing to a deeper understanding of opioid receptor pharmacology (Pasquinucci et al., 2018).

Neuroprotective Properties in Retinal Neurodegeneration

Sigma receptor 1 (sigmaR1) ligands, such as (+)-pentazocine, have shown neuroprotective properties in models of retinal neurodegeneration. Treatment with (+)-pentazocine in diabetic mice preserved retinal architecture and reduced evidence of oxidative stress, suggesting sigmaR1 ligands as promising therapeutic agents for neurodegenerative diseases of the retina (Smith et al., 2008).

Opioid Pharmacological Profile Alterations

The opioid pharmacological profile of cis-(−)-N-normetazocine derivatives is affected by the nature of their N-substituents. Studies have focused on synthesizing and evaluating novel derivatives to produce different pharmacological profiles at mu, delta, and kappa opioid receptors, contributing to the development of new opioid analgesics for pain treatment (Turnaturi et al., 2018).

Isothiocyanate Derivatives as Sigma(1) Receptor Ligands

The design and synthesis of isothiocyanate derivatives of N-benzylnormetazocine, such as (+)-cis-N-(4-Isothiocyanatobenzyl)-N-normetazocine (BNIT), aim at irreversibly blocking sigma(1) binding sites. This approach provides insights into the modulation of sigma receptors, which could have implications for developing therapeutic agents targeting these receptors (Ronsisvalle et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H19NO.C4H6O6/c2*1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,8-9,13,15-16H,5-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-,13+,14+;1-,2-/m110/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBBBRGVNWMHDP-HZGRMUKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2710026.png)

![11,13-Dimethyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2710031.png)

![2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2710032.png)

![6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline](/img/structure/B2710033.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B2710042.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2710043.png)